4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
CAS No.: 1060326-83-1
Cat. No.: VC11940195
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060326-83-1 |
|---|---|
| Molecular Formula | C19H19FN2O2 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 4-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H19FN2O2/c20-16-7-5-15(6-8-16)19(24)21-17-9-3-14(4-10-17)13-18(23)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,24) |
| Standard InChI Key | TWXKFSZTEFMPTJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a benzamide backbone substituted with a fluorine atom at the para position of the benzene ring. The amide nitrogen is connected to a phenyl group, which is further functionalized with a ketone-linked pyrrolidine moiety. This arrangement creates a hybrid structure combining aromatic, amide, and heterocyclic elements.
The pyrrolidine ring introduces conformational flexibility, while the fluorine atom enhances lipophilicity and metabolic stability. Computational analyses predict that the ketone group participates in hydrogen bonding, a critical factor for target binding.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 4-Fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |
| SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
| Topological Polar Surface Area | 58.7 Ų |
These properties are derived from experimental data and computational modeling.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide involves a multi-step sequence:
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Friedel-Crafts Acylation: Introduction of the ketone group to the phenyl ring using acetyl chloride and a Lewis acid catalyst.
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Amide Coupling: Reaction of 4-fluorobenzoic acid with the intermediate phenylenediamine derivative using carbodiimide reagents.
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Pyrrolidine Functionalization: Quaternization of the ketone with pyrrolidine under basic conditions.
Critical reagents include hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction), with yields optimized to >75% through controlled temperature and solvent selection.
Reaction Monitoring
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to track reaction progress, ensuring >98% purity in the final product. The compound’s stability under acidic conditions makes it suitable for further derivatization, though it degrades in strongly basic environments.
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) and ethanol. Degradation studies indicate a half-life of 14 hours in plasma, suggesting moderate metabolic stability.
ADME Properties
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Absorption: High gastrointestinal absorption (LogP = 2.8) due to lipophilic substituents.
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Distribution: Predicted volume of distribution (Vd) of 1.2 L/kg, indicating tissue penetration.
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Metabolism: Hepatic oxidation via CYP3A4, producing inactive metabolites.
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Excretion: Renal clearance accounts for 60% of elimination.
Research Findings and Experimental Data
In Vitro Studies
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Receptor Binding Assays: Moderate affinity (IC₅₀ = 1.8 μM) for serotonin 5-HT₃ receptors.
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Cytotoxicity Screening: IC₅₀ values of 12 μM and 18 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, respectively.
Comparative Analysis
Compared to the non-fluorinated analog, the fluorine substituent improves target affinity by 40% and reduces off-target effects. Structural modifications at the pyrrolidine nitrogen could further enhance selectivity .
Future Directions and Applications
Drug Development
Optimizing the pyrrolidine moiety may yield derivatives with improved pharmacokinetics. Preclinical toxicity studies are needed to evaluate hepatotoxicity and neurotoxicity risks.
Targeted Delivery Systems
Nanoparticle encapsulation could address solubility limitations, enhancing bioavailability for oral administration.
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